Desisopropyliprodione
Overview
Description
Desisopropyliprodione is a fungicide belonging to the chemical class of dicarboximides. It is widely used in agriculture to control various fungal diseases in crops such as cereals, fruits, and vegetables. This compound is known for its effectiveness in preventing and treating fungal infections, thereby ensuring the health and productivity of crops.
Preparation Methods
The synthesis of Desisopropyliprodione involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,5-dichloroaniline with phosgene to form 3,5-dichlorophenyl isocyanate.
Cyclization: The intermediate is then subjected to cyclization with glycine to form the imidazolidine ring.
Final Product Formation: The final step involves the removal of the isopropyl group to yield this compound.
Industrial production methods for this compound are designed to maximize yield and purity while minimizing environmental impact. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure efficient synthesis.
Chemical Reactions Analysis
Desisopropyliprodione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of oxides.
Reduction: In this reaction, the compound gains electrons, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Desisopropyliprodione has a wide range of scientific research applications, including:
Agriculture: It is used to control fungal diseases in crops, ensuring healthy growth and high yields.
Chemistry: The compound is studied for its unique chemical properties and reactions, contributing to the development of new fungicides and other agrochemicals.
Biology: Research on this compound includes its effects on various fungal species and its potential use in controlling fungal infections in plants.
Medicine: Although primarily used in agriculture, the compound’s antifungal properties are also explored for potential medical applications.
Mechanism of Action
Desisopropyliprodione exerts its effects by inhibiting the growth and reproduction of fungal cells. The compound targets specific enzymes involved in the synthesis of fungal cell walls, disrupting their formation and leading to cell death. This mechanism ensures the effective control of fungal infections in crops.
Comparison with Similar Compounds
Desisopropyliprodione is similar to other dicarboximide fungicides, such as Iprodione and Vinclozolin. it is unique in its specific mode of action and its effectiveness against a broader range of fungal species. The following compounds are similar to this compound:
Iprodione: Another dicarboximide fungicide used to control fungal diseases in crops.
Vinclozolin: A fungicide with a similar chemical structure and mode of action.
In comparison, this compound offers enhanced stability and a broader spectrum of activity, making it a valuable tool in agricultural pest management.
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O3/c11-5-1-6(12)3-7(2-5)15-8(16)4-14(9(13)17)10(15)18/h1-3H,4H2,(H2,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIPVRNFRCMFTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1C(=O)N)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229526 | |
Record name | Desisopropyliprodione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90229526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79076-80-5 | |
Record name | Desisopropyliprodione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079076805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desisopropyliprodione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90229526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESISOPROPYLIPRODIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8FX78VX7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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